![molecular formula C14H26N2O7 B1260924 methyl 8-oxo-8-[(2E)-2-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentylidene]hydrazinyl]octanoate](/img/structure/B1260924.png)
methyl 8-oxo-8-[(2E)-2-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentylidene]hydrazinyl]octanoate
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Overview
Description
LSM-36666 is a fatty acid methyl ester.
Scientific Research Applications
Thermal Properties and Structural Analysis
- Methyl 8-oxo-8-[(2E)-2-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentylidene]hydrazinyl]octanoate has been explored in studies focusing on its thermal properties and structural analysis. Vick, Zimmerman, and Weisleder (1979) investigated the thermal alteration of a similar cyclic fatty acid produced by a flaxseed extract, providing insights into the compound's thermal stability and structural configuration under different conditions (Vick, Zimmerman, & Weisleder, 1979).
Synthesis and Chemical Reactions
- The compound has been a subject of research in the context of synthesis and chemical reactions. For instance, Tsuji, Kobayashi, Kataoka, and Takahashi (1980) explored the preparation of cyclic ketones, demonstrating the compound's utility in complex organic synthesis processes (Tsuji, Kobayashi, Kataoka, & Takahashi, 1980).
Library Synthesis and Chemical Diversity
- In library synthesis and chemical diversity studies, Dotsenko et al. (2014) described the synthesis of a large library of compounds utilizing a similar methodology, highlighting the compound's role in generating chemical diversity (Dotsenko et al., 2014).
Methodological Applications in Organic Chemistry
- The compound's methodological applications in organic chemistry were demonstrated by Ma and Lu (1990), who used it as an intermediate in the synthesis of polyene compounds, showcasing its versatility in organic synthetic methods (Ma & Lu, 1990).
properties
Product Name |
methyl 8-oxo-8-[(2E)-2-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentylidene]hydrazinyl]octanoate |
---|---|
Molecular Formula |
C14H26N2O7 |
Molecular Weight |
334.37 g/mol |
IUPAC Name |
methyl 8-oxo-8-[(2E)-2-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentylidene]hydrazinyl]octanoate |
InChI |
InChI=1S/C14H26N2O7/c1-23-13(21)7-5-3-2-4-6-12(20)16-15-8-10(18)14(22)11(19)9-17/h8,10-11,14,17-19,22H,2-7,9H2,1H3,(H,16,20)/b15-8+/t10-,11-,14+/m1/s1 |
InChI Key |
IRMBPBQCRYOVLD-CBRXJGBXSA-N |
Isomeric SMILES |
COC(=O)CCCCCCC(=O)N/N=C/[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
COC(=O)CCCCCCC(=O)NN=CC(C(C(CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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